molecular formula C7H11IO5S B13991636 2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane CAS No. 67831-29-2

2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane

Cat. No.: B13991636
CAS No.: 67831-29-2
M. Wt: 334.13 g/mol
InChI Key: UTYFOFZRAKHNAP-UHFFFAOYSA-N
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Description

2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[330]octane is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of iodine, a methylsulfonyloxy group, and a dioxabicyclo[330]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[330]octane typically involves multiple stepsThe reaction conditions often require the use of specific solvents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade reagents to achieve efficient production. The process may also involve purification steps like recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions may produce oxidized forms of the compound .

Scientific Research Applications

2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane involves its interaction with specific molecular targets. The iodine atom and the methylsulfonyloxy group play crucial roles in its reactivity and interactions. The compound can participate in various pathways, including nucleophilic substitution and oxidative addition, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.2.1]octane
  • 2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.1]octane

Uniqueness

2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane is unique due to its specific bicyclic structure and the presence of both iodine and methylsulfonyloxy groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

67831-29-2

Molecular Formula

C7H11IO5S

Molecular Weight

334.13 g/mol

IUPAC Name

(6-iodo-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate

InChI

InChI=1S/C7H11IO5S/c1-14(9,10)13-5-3-12-6-4(8)2-11-7(5)6/h4-7H,2-3H2,1H3

InChI Key

UTYFOFZRAKHNAP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1COC2C1OCC2I

Origin of Product

United States

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